4-Bromo-3-chloro-2-methoxypyridine
Overview
Description
4-Bromo-3-chloro-2-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in Suzuki coupling reactions to produce 1,5-disubstituted pyridones . It can also serve as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.47 . The compound is slightly soluble in water .Scientific Research Applications
Pyridyne Precursor
4-Bromo-3-chloro-2-methoxypyridine has been identified as a practical 2,3-pyridyne precursor. It has been used to generate substituted 2,3-pyridyne, which shows regioselective reactions with specific furans, an important aspect in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Halogen Migration Studies
Research on halogen migration in halogeno-derivatives of 2,4-dihydroxypyridine showed that this compound can be formed under specific conditions, indicating its relevance in studies of halogen atom movement in chemical compounds (Hertog & Schogt, 2010).
Nonlinear Optics Research
This compound is significant in the field of nonlinear optics. Research on 4-amino-1-methylpyridinium benzenesulfonate salts, which include halogens like chloro and bromo, helps in understanding the crystal structures and properties relevant to nonlinear optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Synthesis and Reactivity Studies
Studies on the synthesis and reactivity of various halopyridines, including those related to this compound, are crucial in understanding its potential applications in creating physiologically active compounds in fields like pharmaceuticals and agrochemistry (Kimpe, Tehrani, Stevens, & Cooman, 1997).
Safety and Hazards
The compound is classified under the GHS07 hazard category. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that similar compounds are used in the suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that compounds involved in sm cross-coupling play a crucial role in the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of carbon–carbon bonds . This is a key process in the synthesis of various organic compounds.
Action Environment
It’s known that the sm cross-coupling reaction, where similar compounds are used, benefits from exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-bromo-3-chloro-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCPCFIBEWFBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297241 | |
Record name | 4-Bromo-3-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-27-3 | |
Record name | 4-Bromo-3-chloro-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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